molecular formula C6H11IO2 B139702 Iodomethyl pivalate CAS No. 53064-79-2

Iodomethyl pivalate

Cat. No.: B139702
CAS No.: 53064-79-2
M. Wt: 242.05 g/mol
InChI Key: PELJISAVHGXLAL-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Iodomethyl pivalate, also known as Iodomethyl 2,2-Dimethylpropionate , is an organic compound used in various chemical reactions. Its primary targets are typically organic molecules, particularly alcohols and phenols . The compound acts as a protective group in organic synthesis, providing selectivity between primary alcohols vs. secondary alcohols and aliphatic alcohols vs. phenols .

Mode of Action

This compound interacts with its targets through a process known as acylation . In this process, the this compound molecule reacts with the hydroxyl group of an alcohol or phenol to form a pivalate ester . This reaction is often catalyzed by various reagents, such as DMAP·HCl .

Biochemical Pathways

The acylation of alcohols and phenols by this compound affects the reactivity of these molecules. The formation of pivalate esters can protect sensitive functional groups in complex organic molecules during subsequent reactions . This can influence various biochemical pathways, particularly in the synthesis of complex organic compounds.

Result of Action

The primary result of this compound’s action is the formation of pivalate esters . These esters can serve as protective groups in organic synthesis, preventing sensitive functional groups from reacting under certain conditions . This can facilitate the synthesis of complex organic compounds with high yield and selectivity .

Action Environment

The action of this compound can be influenced by various environmental factors. For example, the compound is stable under normal temperature and pressure . It should be stored in a cool, dry place, away from oxidizing agents . The reaction conditions, including the temperature, pH, and the presence of a catalyst, can also significantly affect the compound’s reactivity and the yield of the reaction .

Comparison with Similar Compounds

Iodomethyl pivalate can be compared with other similar compounds such as:

  • Chloromethyl pivalate
  • Bromomethyl pivalate
  • Fluoromethyl pivalate

These compounds share similar structures but differ in the halogen atom attached to the methyl group. This compound is unique due to the presence of the iodine atom, which imparts different reactivity and properties compared to its chlorinated, brominated, and fluorinated counterparts .

Properties

IUPAC Name

iodomethyl 2,2-dimethylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11IO2/c1-6(2,3)5(8)9-4-7/h4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PELJISAVHGXLAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)OCI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11IO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70201128
Record name Iodomethyl pivalate
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Molecular Weight

242.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53064-79-2
Record name Iodomethyl 2,2-dimethylpropanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=53064-79-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Iodomethyl pivalate
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Record name Iodomethyl pivalate
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Record name Iodomethyl pivalate
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Synthesis routes and methods I

Procedure details

Sodium iodide (dried) (15.0 g, 100 mmol) was added in one portion to a solution of 2,2-dimethylpropanoic acid, chloromethyl ester (10.0 g, 66.7 mmol) in dry acetonitrile (80 mL) at RT under argon. The heterogeneous reaction was stirred at RT for 6 h, then concentrated in vacuo. The residue was partitioned between toluene (150 mL) and 5% sodium bisulfite (40 mL). The organic layer was washed with 5% sodium bisulfite (40 mL) and water (20 mL), then dried over MgSO4. Evaporation gave title iodide (12.1 g, 75%) as a pale yellow oil.
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Yield
75%

Synthesis routes and methods II

Procedure details

An acetonic solution of iodomethyl pivalate was prepared by allowing 0.29 g (2.1 mmol) of chloromethylpivalate to react for 30 min with 0.15 g (5.7 mmol) of sodium iodide dissolved in 10 ml of dry acetone. The acetonic solution was decanted from the precipitated sodium chloride and added to a suspension of 0.57 g (2 mmol) of 2,4-dimethoxy-4′-hydroxychalcone and 0.5 g (3.7 mmol) of potassium carbonate, which had previously been stirred under argon atmosphere for 30 min. The combined mixtures were left for 2 days at 40° C. in a sealed flask, filtered, and concentrated in vacuo to give a yellow gum, from which 0.48 g (60%) of 2,4-dimethoxy-4′-pivaloyloxy-methoxychalcone was isolated as a yellow oil by column chromatography over silica gel 60 (Merck 0.063-0.200 mm, 80 g) using petroleum ether-ethyl acetate (9:1, 1500 ml) as an eluent. The compound crystallized upon standing, m.p. 98-99° C. (methanol).
Quantity
0.29 g
Type
reactant
Reaction Step One
Quantity
0.15 g
Type
reactant
Reaction Step Two
Quantity
0.57 g
Type
reactant
Reaction Step Three
Quantity
0.5 g
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods III

Procedure details

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Synthesis routes and methods IV

Procedure details

Chloromethyl pivalate (6 mL) was dissolved in dry acetone (500 mL) in an atmosphere of N2. To the mixture was added dry potassium iodide (15.33 g), and the mixture was stirred at room temperature for two days. After this time the mixture was filtered to yield a clear solution of iodomethyl pivalate.
Quantity
6 mL
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
15.33 g
Type
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Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary application of iodomethyl pivalate in chemical synthesis?

A1: this compound is primarily utilized as an esterification reagent to introduce the pivaloyloxymethyl (POM) group into molecules. This is particularly useful in synthesizing prodrugs, specifically cephalosporin antibiotics, where the POM group enhances oral bioavailability. [, , , , , , , , ]

Q2: Can you provide an example of a specific reaction where this compound is employed?

A3: One example is the synthesis of cefetamet pivoxil, a commonly used antibiotic. This compound reacts with cefetamet in the presence of a base like triethylamine (Et3N) and N,N-dimethylformamide (DMF) as a solvent. This reaction yields cefetamet pivoxil, highlighting the reagent's role in creating pharmaceutical compounds. [, ]

Q3: Beyond prodrug synthesis, are there other applications of this compound?

A4: Yes, this compound can also be used in other synthetic applications. For instance, it plays a crucial role in the radical one-pot α,β-dual and β-mono-oxymethylation of alkylidenemalonate compounds. This reaction, mediated by dimethylzinc, utilizes this compound to introduce pivaloyloxymethyl groups at specific positions on the alkylidenemalonate molecule. []

Q4: What factors influence the effectiveness of this compound in these reactions?

A5: Several factors can impact the reaction outcome, including the ratio of this compound to the target molecule, the choice of catalyst and solvent, and the reaction temperature and time. Optimization of these parameters is crucial to achieve desirable yields and purity of the desired product. [, , ]

Q5: Are there any challenges associated with using this compound in chemical synthesis?

A6: The high reactivity of this compound, while advantageous for reaction kinetics, can lead to the formation of unwanted side products. Specifically, it can react with amino groups, necessitating their protection during synthesis. []

Q6: What are the implications of this compound's use in the pharmaceutical industry?

A7: this compound plays a critical role in developing prodrugs with enhanced bioavailability. By incorporating the POM group, drugs like cefetamet pivoxil are absorbed more effectively in the body, improving their therapeutic efficacy. [, ] This highlights the reagent's significant contribution to pharmaceutical development and ultimately, patient care.

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